RS6212
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Análisis De Reacciones Químicas
RS6212 undergoes various chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions, although specific details are not widely documented.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions: Typical reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
RS6212 has a wide range of scientific research applications, including:
Mecanismo De Acción
RS6212 exerts its effects by specifically inhibiting lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate during glycolysis . This inhibition disrupts the metabolic pathways in cancer cells, leading to decreased glycolytic activity and increased levels of NADH . The compound also induces programmed cell death in cancer cells by causing significant cleavage of poly (ADP-ribose) polymerase (PARP) .
Comparación Con Compuestos Similares
RS6212 is unique in its specific inhibition of lactate dehydrogenase with a relatively low IC50 value . Similar compounds include:
FX11: Another lactate dehydrogenase inhibitor with an IC50 value of 49.27 μM.
AXKO-0046: A selective inhibitor of lactate dehydrogenase B (LDHB) with an EC50 value of 42 nM.
DHODH-IN-11: A weak dihydroorotate dehydrogenase inhibitor with a pKa of 5.03.
This compound stands out due to its potent anticancer activity and specific inhibition of lactate dehydrogenase .
Actividad Biológica
RS6212 is a novel pyridazine derivative that acts as a specific inhibitor of lactate dehydrogenase (LDH), an enzyme crucial in the metabolic reprogramming of cancer cells. This compound has garnered attention due to its potent anticancer properties, particularly in various cancer cell lines. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Lactate dehydrogenase plays a pivotal role in the conversion of pyruvate to lactate, a key step in the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. This compound inhibits LDH, thereby disrupting this metabolic pathway and leading to reduced lactate production and increased oxidative phosphorylation in cancer cells .
Key Research Findings
-
Inhibition Potency :
- This compound exhibits an IC50 value of 12.03 μM , indicating its effectiveness as an LDH inhibitor .
- In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including colorectal (HCT116, SW620), lung (A549), and pancreatic (PANC-1) cancers .
- Anticancer Activity :
- Impact on Cancer Metabolism :
Case Studies
-
Study on Colorectal Cancer :
A study evaluated this compound's effects on HCT116 and SW620 colorectal cancer cell lines. Results indicated a significant reduction in cell proliferation rates and induction of apoptosis at concentrations correlating with its IC50 value . -
Pancreatic Cancer Model :
In a MiaPaCa-2 xenograft model, this compound administration resulted in marked tumor growth suppression without significant weight loss in mice, indicating a favorable safety profile alongside efficacy .
Data Table: Biological Activity of this compound
Cancer Type | Cell Line | IC50 (μM) | Effect on Growth |
---|---|---|---|
Colorectal | HCT116 | 12.03 | Significant inhibition |
Colorectal | SW620 | 12.03 | Significant inhibition |
Lung | A549 | 12.03 | Significant inhibition |
Pancreatic | PANC-1 | 12.03 | Significant inhibition |
Pancreatic Xenograft | MiaPaCa-2 | Not specified | Tumor growth suppression |
Propiedades
IUPAC Name |
2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-19-12-15-4-3-6-17(15)21-24(19)13-14-8-10-23(11-9-14)20-16-5-1-2-7-18(16)28(26,27)22-20/h1-2,5,7,12,14H,3-4,6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIQDCNUYJYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.